L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine
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Overview
Description
L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine is a complex peptide compound composed of nine amino acids. This peptide sequence is significant in various biochemical and pharmaceutical research fields due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: DTT or β-mercaptoethanol.
Substitution: Kinases for phosphorylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Phosphorylated peptides.
Scientific Research Applications
L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride .
- **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
Uniqueness
L-Histidyl-L-tyrosyl-L-cysteinyl-L-alanyl-L-seryl-L-lysylglycylglycyl-L-valine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This structural feature can significantly impact its stability and biological activity compared to other peptides.
Properties
CAS No. |
921783-52-0 |
---|---|
Molecular Formula |
C39H60N12O12S |
Molecular Weight |
921.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H60N12O12S/c1-20(2)32(39(62)63)51-31(55)16-43-30(54)15-44-35(58)26(6-4-5-11-40)47-37(60)28(17-52)49-33(56)21(3)46-38(61)29(18-64)50-36(59)27(12-22-7-9-24(53)10-8-22)48-34(57)25(41)13-23-14-42-19-45-23/h7-10,14,19-21,25-29,32,52-53,64H,4-6,11-13,15-18,40-41H2,1-3H3,(H,42,45)(H,43,54)(H,44,58)(H,46,61)(H,47,60)(H,48,57)(H,49,56)(H,50,59)(H,51,55)(H,62,63)/t21-,25-,26-,27-,28-,29-,32-/m0/s1 |
InChI Key |
ASNCWOOFTCPAFB-DBZACCCESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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